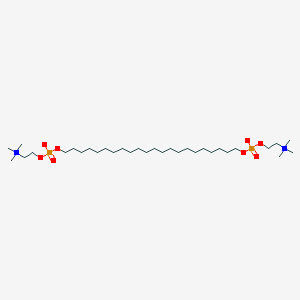
N-Laurylbiotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Laurylbiotinamide, also known as N-Laurylbiotin or LNB, is a biotin derivative that has gained attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of N-Laurylbiotinamideinamide involves its ability to bind to biotin transporters and enter cells through the biotin transport system. Once inside the cell, N-Laurylbiotinamideinamide can be converted to biotin by biotinidase, an enzyme that is essential for biotin metabolism. This conversion allows N-Laurylbiotinamideinamide to be used as a substrate for various biotin-dependent enzymes, which play important roles in cellular metabolism and gene expression.
Efectos Bioquímicos Y Fisiológicos
N-Laurylbiotinamideinamide has been shown to have various biochemical and physiological effects in cells and organisms. It has been reported to enhance the activity of biotin-dependent enzymes, such as pyruvate carboxylase and acetyl-CoA carboxylase, which are involved in energy metabolism. Additionally, N-Laurylbiotinamideinamide has been shown to increase the expression of biotin transporters and biotinidase, suggesting that it may play a role in regulating biotin homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Laurylbiotinamideinamide has several advantages for use in lab experiments. It is stable and easy to handle, making it a reliable tool for studying biotin metabolism and biotin-dependent processes. Additionally, N-Laurylbiotinamideinamide has a high affinity for biotin transporters, allowing it to be used in transport assays with high sensitivity. However, one limitation of N-Laurylbiotinamideinamide is its relatively low solubility in water, which may affect its bioavailability in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-Laurylbiotinamideinamide. One potential area of research is the development of new biotin derivatives with improved properties, such as increased solubility or enhanced binding affinity for biotin transporters. Additionally, N-Laurylbiotinamideinamide could be used in the development of new diagnostic tools for biotin-related disorders, such as biotinidase deficiency. Finally, the use of N-Laurylbiotinamideinamide in the study of biotin-dependent processes could lead to new insights into the role of biotin in cellular metabolism and gene expression.
Conclusion:
In conclusion, N-Laurylbiotinamideinamide is a biotin derivative that has gained attention in scientific research due to its unique properties and potential applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. The future directions for the study of N-Laurylbiotinamideinamide include the development of new biotin derivatives, the use of N-Laurylbiotinamideinamide in diagnostic tools, and the study of biotin-dependent processes. Overall, N-Laurylbiotinamideinamide has the potential to be a valuable tool in the study of biotin metabolism and biotin-related disorders.
Métodos De Síntesis
The synthesis of N-Laurylbiotinamideinamide involves the reaction of biotin with laurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline powder with a molecular weight of 482.74 g/mol.
Aplicaciones Científicas De Investigación
N-Laurylbiotinamideinamide has been extensively studied for its potential applications in scientific research. It has been used as a probe for studying the biotin transport system in cells, as well as a tool for detecting biotinylated proteins in various biological samples. Additionally, N-Laurylbiotinamideinamide has been used as a substrate for biotinidase activity assays, which are important in diagnosing biotinidase deficiency.
Propiedades
Número CAS |
128631-44-7 |
|---|---|
Nombre del producto |
N-Laurylbiotinamide |
Fórmula molecular |
C22H41N3O2S |
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-dodecylpentanamide |
InChI |
InChI=1S/C22H41N3O2S/c1-2-3-4-5-6-7-8-9-10-13-16-23-20(26)15-12-11-14-19-21-18(17-28-19)24-22(27)25-21/h18-19,21H,2-17H2,1H3,(H,23,26)(H2,24,25,27)/t18-,19-,21-/m1/s1 |
Clave InChI |
VHLKJKKVTXPBJX-SFHLNBCPSA-N |
SMILES isomérico |
CCCCCCCCCCCCNC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 |
SMILES |
CCCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
SMILES canónico |
CCCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Otros números CAS |
128631-44-7 |
Sinónimos |
N-laurylbiotinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)




![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)


